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Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507 Get Quote

Welcome to the technical support center for (S)-2-methoxypropanoic acid. This guide is

designed for researchers, scientists, and drug development professionals to provide expert

insights and practical solutions to common challenges encountered during synthesis,

purification, analysis, and subsequent reactions involving this chiral building block.

Frequently Asked Questions (FAQs)
Section 1: General Properties & Safety
Q1: What are the basic physicochemical properties and safety considerations for (S)-2-
methoxypropanoic acid?

A1: (S)-2-methoxypropanoic acid, also known as (S)-(-)-2-methoxypropionic acid, is a chiral

carboxylic acid. It is typically a colorless to pale yellow liquid at room temperature.[1]

Understanding its properties is the first step in proper handling and experimental design.
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Property Value Source

CAS Number 23953-00-6 [2][3]

Molecular Formula C₄H₈O₃ [3][4]

Molecular Weight 104.10 g/mol [4][5]

Appearance Liquid [1][4]

InChI Key
ICPWFHKNYYRBSZ-

VKHMYHEASA-N
[3][4]

| SMILES | CO--INVALID-LINK--C(O)=O |[4][6] |

Safety & Handling: (S)-2-methoxypropanoic acid is classified as an irritant and can cause

serious eye damage.[4][7] Always handle this chemical in a well-ventilated fume hood while

wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.[8] Store the compound in a tightly closed container, typically

refrigerated at +4°C for long-term stability.[6]

Section 2: Synthesis & Purification
Q2: My synthesis of (S)-2-methoxypropanoic acid from (S)-2-bromopropionic acid resulted in

a low yield. What are the common causes and how can I improve it?

A2: This reaction is a Williamson ether synthesis, a classic Sₙ2 reaction. Low yields are often

traced back to suboptimal reaction conditions or competing side reactions. The primary

competitor is the E2 elimination of HBr from the starting material, which is favored by strong,

sterically hindered bases and high temperatures.

Causality Behind Experimental Choices:

Choice of Base: Sodium methoxide is an excellent choice because it is a strong nucleophile

but not excessively bulky, minimizing the E2 elimination pathway. Using an excess of the

base can also drive the reaction to completion.

Solvent: Using methanol as the solvent is advantageous as it is the conjugate acid of the

methoxide nucleophile, preventing unwanted transesterification or other solvent-related side
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reactions.[9]

Temperature Control: While heating is necessary to achieve a reasonable reaction rate,

excessive temperatures (>50-60°C) can favor the elimination byproduct. Careful temperature

monitoring is crucial.[10]

Experimental Protocol: Optimized Synthesis

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser

under a nitrogen atmosphere, dissolve (S)-2-bromopropionic acid (1.0 eq) in anhydrous

methanol (approx. 2.5 mL per 10 mmol of acid).

Reagent Addition: While stirring, slowly add a 25% solution of sodium methoxide in methanol

(1.1 - 1.2 eq) dropwise. An exothermic reaction may be observed.

Reaction: Heat the mixture to 50°C and maintain for 12-16 hours (overnight).[9][10] Monitor

the reaction progress using TLC (staining with permanganate) or ¹H NMR of an extracted

aliquot.

Workup:

Cool the reaction mixture to room temperature and concentrate it under reduced pressure

to remove most of the methanol.

Add water to the residue and wash with a nonpolar solvent like diethyl ether or hexanes to

remove any nonpolar impurities.

Carefully acidify the aqueous layer to pH 1-2 with 1N HCl in an ice bath.[9]

Extract the product from the acidified aqueous layer with ethyl acetate (3x).

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude product.[9]
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Caption: A decision tree for troubleshooting low yields in the synthesis of (S)-2-
methoxypropanoic acid.

Q3: How can I effectively purify the crude (S)-2-methoxypropanoic acid?

A3: The crude product, typically a colorless or yellow oil, can be purified by vacuum distillation

or column chromatography. The choice depends on the scale of the reaction and the nature of

the impurities. For most lab-scale preparations, a thorough acidic workup followed by vacuum

distillation is sufficient.[9] If non-volatile or similarly polar impurities are present, column

chromatography is recommended.

Section 3: Characterization & Analysis
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for (S)-2-methoxypropanoic
acid?
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A4: NMR spectroscopy is the primary method for structural confirmation. The simplicity of the

molecule gives rise to a clean and easily interpretable spectrum.

Trustworthiness: Self-Validating Data The proton NMR should show four distinct signals: a

broad singlet for the carboxylic acid proton, a quartet for the alpha-proton, a singlet for the

methoxy protons, and a doublet for the methyl protons. The integration of these peaks should

correspond to a 1:1:3:3 ratio.

Data Presentation: Spectroscopic Data

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR (CDCl₃) ~10-12 Broad Singlet -COOH

~3.9-4.0 Quartet -CH(OCH₃)-

~3.4 Singlet -OCH₃

~1.4 Doublet -CH₃

¹³C NMR (CDCl₃) ~178-180 Singlet -COOH

~78-80 Singlet -CH(OCH₃)-

~57-59 Singlet -OCH₃

~17-19 Singlet -CH₃

(Note: Exact shifts may vary depending on the solvent and concentration.) A reference

spectrum can be found in various chemical databases.[9]

Q5: How can I determine the enantiomeric excess (e.e.) of my synthesized (S)-2-
methoxypropanoic acid?

A5: Assessing the chiral purity is critical, especially in drug development, as the biological

activity of enantiomers can differ significantly.[11][12] The most common method is High-

Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
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Expertise & Experience: Direct analysis on a chiral column is preferred for its simplicity.

However, if a suitable chiral column is not available, an indirect method can be used. This

involves derivatizing the carboxylic acid with a chiral alcohol or amine (e.g., (R)-1-

phenylethanol) to form diastereomers. These diastereomeric esters can then be separated on a

standard achiral silica or C18 column.[13]

Experimental Protocol: Chiral HPLC Analysis (Direct Method)

Column Selection: Utilize a CSP designed for separating chiral acids. Columns like

Chiralpak® AGP or Crownpak® CR(+) are often effective.[13]

Mobile Phase: A typical mobile phase is a buffered aqueous solution (e.g., phosphate or

acetate buffer) with an organic modifier like methanol or acetonitrile. The exact conditions

must be optimized for the specific column.

Sample Preparation: Dissolve a small amount of the acid (~1 mg/mL) in the mobile phase.

Filter the sample through a 0.45 µm syringe filter before injection.

Analysis: Inject the sample onto the HPLC system. The two enantiomers, (S) and (R), will

have different retention times.

Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Mandatory Visualization: Chiral Purity Workflow
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Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.

Section 4: Common Reactions
Q6: I am struggling with the Fischer esterification of (S)-2-methoxypropanoic acid. The

conversion is low and the workup is difficult. What can I do?
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A6: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and

an alcohol.[14] Low conversion is typically due to the presence of water, which drives the

equilibrium back towards the starting materials (Le Chatelier's principle). Difficult workups can

arise from incomplete reaction or emulsion formation.

Authoritative Grounding: The mechanism involves protonation of the carbonyl oxygen by the

acid catalyst, which increases the electrophilicity of the carbonyl carbon for attack by the

alcohol nucleophile. Water is eliminated as a byproduct. To maximize yield, this water must be

removed, or a large excess of the alcohol reactant must be used.[14]

Troubleshooting & Optimization:

Drive the Equilibrium:

Excess Alcohol: Use the alcohol reactant as the solvent if it is inexpensive and has a

suitable boiling point. An excess of 5-10 equivalents is common.[15]

Water Removal: If using stoichiometric amounts of alcohol, use a Dean-Stark apparatus to

azeotropically remove water as it is formed, especially with solvents like toluene.

Catalyst: Use a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

(PTSA) at 1-5 mol%.

Workup Strategy:

After the reaction, cool the mixture and remove the excess alcohol under reduced

pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether).

Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid

catalyst and remove any unreacted carboxylic acid. Caution: This will produce CO₂ gas;

add the bicarbonate solution slowly and vent the separatory funnel frequently.

Wash with brine (saturated NaCl solution) to break up emulsions and remove excess

water.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield

the ester.

Step 1: Protonation

Step 2: Nucleophilic Attack

Step 3: Proton Transfer

Step 4: Elimination of Water

Step 5: Deprotonation

R-COOH + H⁺ ⇌ R-C(OH)₂⁺

R-C(OH)₂⁺ + R'-OH ⇌ R-C(OH)₂(O⁺HR')

R-C(OH)₂(O⁺HR') ⇌ R-C(OH)(O⁺H₂)R'

R-C(OH)(O⁺H₂)R' ⇌ R-C(OH)OR'⁺ + H₂O

R-C(OH)OR'⁺ ⇌ R-COOR' + H⁺

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://cymitquimica.com/cas/23953-00-6/
https://www.chemicalbook.com/msds/s-2-methoxypropionic-acid.htm
https://www.fishersci.ca/shop/products/s-2-methoxypropionic-acid-98-acros-organics-2/p-158292
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds005685
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxypropanoic-acid
https://www.lgcstandards.com/US/en/p/TRC-M266955
https://pubchem.ncbi.nlm.nih.gov/compound/2733584
https://pubchem.ncbi.nlm.nih.gov/compound/2733584
https://sds.metasci.ca/rails/active_storage/disk/eyJfcmFpbHMiOnsiZGF0YSI6eyJrZXkiOiIzNWtrdWwzMDJuc3o2anp5c3g2ZTRpcWM3YWcxIiwiZGlzcG9zaXRpb24iOiJpbmxpbmU7IGZpbGVuYW1lPVwiTWV0YVNjaV9NU0lKNTE3OTdfMTM4MzYtNjItOV8yLU1ldGhveHktMi1tZXRoeWxwcm9wYW5vaWNfYWNpZC5wZGZcIjsgZmlsZW5hbWUqPVVURi04JydNZXRhU2NpX01TSUo1MTc5N18xMzgzNi02Mi05XzItTWV0aG94eS0yLW1ldGh5bHByb3Bhbm9pY19hY2lkLnBkZiIsImNvbnRlbnRfdHlwZSI6ImFwcGxpY2F0aW9uL3BkZiIsInNlcnZpY2VfbmFtZSI6ImxvY2FsIn0sInB1ciI6ImJsb2Jfa2V5In19--dadb9f8c61169e76f7fdec2f9d9a35ddbef29d56/MetaSci_MSIJ51797_13836-62-9_2-Methoxy-2-methylpropanoic_acid.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5915226.htm
https://www.echemi.com/products/pid_Seven36555-2-methoxypropionicacid.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_HPLC_Analysis_of_2R_2_acetamido_3_methoxypropanoic_acid.pdf
https://www.mdpi.com/1420-3049/23/2/262
https://pmc.ncbi.nlm.nih.gov/articles/PMC8382579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8382579/
https://scindeks-clanci.ceon.rs/data/pdf/1450-9636/2022/1450-96362244045K.pdf
https://www.researchgate.net/publication/362204765_Esterification_of_propanoic_acid_in_the_presence_of_a_homogeneous_catalyst
https://www.benchchem.com/product/b016507#troubleshooting-guide-for-s-2-methoxypropanoic-acid-experiments
https://www.benchchem.com/product/b016507#troubleshooting-guide-for-s-2-methoxypropanoic-acid-experiments
https://www.benchchem.com/product/b016507#troubleshooting-guide-for-s-2-methoxypropanoic-acid-experiments
https://www.benchchem.com/product/b016507#troubleshooting-guide-for-s-2-methoxypropanoic-acid-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b016507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

